molecular formula C18H16FNO3 B2789360 (Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-01-0

(Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2789360
M. Wt: 313.328
InChI Key: MZHZRYHDVWMOQT-SXGWCWSVSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzofuran core, followed by various functional group interconversions to introduce the dimethylamino, fluorobenzylidene, and hydroxy groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a benzofuran core with various substituents. The “Z” in the name suggests the presence of a double bond with specific stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the dimethylamino group might be susceptible to quaternization or elimination reactions, while the hydroxy group could potentially be involved in condensation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy and dimethylamino groups could enhance its solubility in polar solvents .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. For example, if it shows biological activity, it could be studied further for potential medicinal applications .

properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-20(2)10-13-15(21)8-7-12-17(22)16(23-18(12)13)9-11-5-3-4-6-14(11)19/h3-9,21H,10H2,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHZRYHDVWMOQT-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3F)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3F)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

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